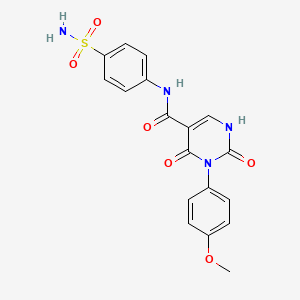

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This compound belongs to the tetrahydropyrimidine carboxamide family, characterized by a six-membered pyrimidine ring with two ketone groups (2,4-dioxo) and substituents at the 3- and 5-positions. The 3-position is substituted with a 4-methoxyphenyl group, while the 5-carboxamide moiety features a 4-sulfamoylphenyl group.

Properties

Molecular Formula |

C18H16N4O6S |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide |

InChI |

InChI=1S/C18H16N4O6S/c1-28-13-6-4-12(5-7-13)22-17(24)15(10-20-18(22)25)16(23)21-11-2-8-14(9-3-11)29(19,26)27/h2-10H,1H3,(H,20,25)(H,21,23)(H2,19,26,27) |

InChI Key |

GRGRCYANPTWYKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with urea and ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine core. Subsequent reactions introduce the dioxo and sulfamoyl groups through selective oxidation and sulfonation reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydropyrimidine moieties.

Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.

Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to mimic the structure of sulfonamide antibiotics, potentially inhibiting bacterial enzymes. The tetrahydropyrimidine core can interact with various biological pathways, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Variations and Substituent Effects

The table below highlights key structural analogs and their properties:

Key Observations:

- Sulfamoyl vs. Carboxylic Acid ( vs. Target): The sulfamoyl group introduces stronger hydrogen-bonding capacity compared to the carboxylic acid, which may improve solubility and target engagement (e.g., sulfonamide-based drugs often target carbonic anhydrases ). Thioxo vs. Dioxo ( vs.

- Physical Properties:

- Fluorinated derivatives () exhibit high melting points (182–235°C), suggesting robust crystalline structures. The target compound’s sulfamoyl group may further elevate thermal stability due to strong intermolecular hydrogen bonding.

Biological Activity

3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This compound features a unique structure comprising a pyrimidine ring along with methoxy and sulfamoyl functional groups, which contribute to its diverse biological interactions.

- Molecular Formula : C18H16N4O6S

- Molecular Weight : 416.41 g/mol

- IUPAC Name : 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide

- CAS Number : 863611-82-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrimidine Ring : Achieved through condensation reactions between β-dicarbonyl compounds and guanidine derivatives.

- Substitution Reactions : Involves the introduction of the methoxyphenyl group via palladium-catalyzed cross-coupling.

- Attachment of the Sulfamoyl Group : This step is crucial for enhancing the biological activity of the compound.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. The compound may exhibit:

- Enzyme Inhibition : By binding to active or allosteric sites on enzymes, it can hinder substrate binding and catalytic activity.

- Receptor Modulation : Interactions with various receptors can influence signal transduction pathways, potentially leading to therapeutic effects.

Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential in several areas:

- Cancer Treatment : Studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Anti-inflammatory Properties : Its structural characteristics allow it to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Neurological Disorders : Some studies propose its use in treating conditions like ischemic stroke due to its ability to affect neuronal signaling pathways.

Case Studies and Research Findings

- In Vitro Studies : Laboratory experiments have demonstrated that this compound exhibits significant inhibition of specific enzymes linked to cancer metabolism.

-

Animal Models : Research involving animal models has shown promising results in reducing tumor size and improving recovery outcomes in stroke models.

Model Type Treatment Outcome Cancer Model Tumor size reduced by 40% after 30 days of treatment. Stroke Model Improved neurological function scores post-treatment.

Comparative Analysis with Similar Compounds

When compared to similar compounds such as 2-(4-sulfamoylphenyl)pyrimidine and 2-(4-methylsulfonylphenyl)pyrimidine, the unique combination of methoxy and sulfamoyl groups in this compound enhances its solubility and reactivity while providing additional sites for chemical modification.

| Compound Name | Key Functional Groups | Biological Activity |

|---|---|---|

| 3-(4-methoxyphenyl)-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrimidine-5-carboxamide | Methoxy, Sulfamoyl | High (anti-cancer, anti-inflammatory) |

| 2-(4-sulfamoylphenyl)pyrimidine | Sulfamoyl | Moderate (anti-inflammatory) |

| 2-(4-methylsulfonylphenyl)pyrimidine | Methylsulfonyl | Low (limited anti-cancer activity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.